4-Aza-DL-leucine dihydrochloride
Description
4-Aza-DL-leucine dihydrochloride (CAS: 102029-69-6 or 34064-27-2) is a synthetic amino acid derivative with the molecular formula C₅H₁₄Cl₂N₂O₂ and a molecular weight of 205.08 g/mol. Structurally, it is the dihydrochloride salt of 4-aza-DL-leucine, where the amino group is substituted with a dimethylamino moiety (β-dimethylamino-dl-alanine dihydrochloride).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNGZATZQMSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920535 | |
| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-69-6 | |
| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as thin-layer chromatography (TLC), are employed to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Aza-DL-leucine dihydrochloride has several scientific research applications:
Chemistry: It is used as a leucine analogue in various chemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of bacterial infections.
Mechanism of Action
The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its interaction with bacterial high-affinity branched-chain amino acid transport systems (LIV-I). The compound acts as a toxic analogue of leucine, disrupting the normal function of these transport systems and leading to the selection of resistant mutants . The molecular targets include specific transport proteins involved in the uptake of branched-chain amino acids .
Comparison with Similar Compounds
Notes on Discrepancies and Availability
- CAS Number Variability : The compound is listed under 102029-69-6 and 34064-27-2 , likely due to supplier-specific registrations or salt-form variations.
- Commercial Availability : Discontinued in some catalogues (e.g., 25 mg and 250 mg sizes), but available via specialty suppliers (e.g., ECHEMI) in bulk quantities (1–200 kg).
Biological Activity
4-Aza-DL-leucine dihydrochloride is a derivative of leucine, an essential amino acid known for its role in protein synthesis and metabolism. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 197.09 g/mol
- CAS Number : 44134553
This compound functions primarily by influencing metabolic pathways involving amino acids. Its structural similarity to leucine suggests that it may interact with the same cellular mechanisms, particularly those related to the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating protein synthesis and cell growth.
Key Mechanisms:
- mTOR Activation : Similar to leucine, this compound may activate mTORC1, leading to enhanced protein synthesis and inhibition of autophagy under nutrient-rich conditions .
- Modulation of Amino Acid Transport : It may influence the transport of amino acids across cell membranes, facilitating better nutrient uptake and utilization .
1. Protein Synthesis
Research indicates that compounds similar to leucine can significantly enhance protein synthesis in muscle tissues by activating mTORC1. This effect is essential for muscle growth and recovery post-exercise.
2. Neuroprotective Effects
Studies involving amino acid derivatives have demonstrated neuroprotective properties. For instance, N-acetyl-DL-leucine has been shown to accelerate vestibular compensation in animal models, suggesting that related compounds may also offer neuroprotective benefits through similar pathways .
Study on Neuroprotection
A study investigated the effects of N-acetyl-DL-leucine on vestibular compensation after unilateral labyrinthectomy in rats. The results showed significant improvements in postural imbalance scores among treated groups compared to controls, indicating a potential therapeutic role for amino acid derivatives in vestibular disorders .
Clinical Trial on Hematological Response
A clinical trial assessed the safety and efficacy of L-leucine in transfusion-dependent patients with DBA. The results indicated that L-leucine led to an erythroid response in a subset of patients, suggesting that compounds like this compound could be explored for similar applications given their biochemical properties .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-Aza-DL-leucine dihydrochloride?
- Synthesis : The compound is typically synthesized via reductive amination or nucleophilic substitution, with deuterium or stable isotope labeling for traceability in metabolic studies . The dihydrochloride form (2:1 HCl ratio) enhances solubility in aqueous buffers compared to monohydrochloride salts .
- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for isotopic labeling validation .
Q. What are the primary applications of this compound in biochemical research?
- It is used as a competitive inhibitor in amino acid metabolism studies, particularly targeting enzymes like leucine dehydrogenase or lysine-specific demethylases (LSD1) .
- Applications include isotope tracing in protein synthesis assays, cell proliferation studies, and epigenetic modulation via histone methylation analysis (e.g., H3K4/H3K9) .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s stability and bioactivity compared to other salts?
- The dihydrochloride form improves solubility in physiological buffers, critical for in vitro assays, but may alter crystallization behavior in X-ray diffraction studies . Stability tests (e.g., thermogravimetric analysis) show reduced hygroscopicity compared to freebase forms, ensuring consistent activity in long-term storage .
- Bioactivity differences arise from counterion interactions; for example, dihydrochloride salts may enhance binding affinity to positively charged enzyme active sites compared to acetate salts .
Q. What experimental design considerations are critical when using this compound in enzyme inhibition assays?
- Dose Optimization : Pre-test solubility limits (e.g., in PBS or DMEM) to avoid precipitation at high concentrations. Use kinetic assays to determine IC50 values under varying pH conditions, as HCl content may buffer the solution .
- Controls : Include deuterated analogs (e.g., DL-Lysine-d9 dihydrochloride) to distinguish isotope effects from direct inhibition . Validate specificity via CRISPR-edited cell lines lacking target enzymes (e.g., LSD1-knockout models) .
Q. How can researchers resolve contradictions in data from studies using this compound?
- Purity Verification : Contradictory results (e.g., variable IC50 values) often stem from impurities in synthesis batches. Validate purity via HPLC-MS and cross-reference with certified reference materials .
- Assay Conditions : Differences in buffer ionic strength or temperature can alter enzyme-compound interactions. Standardize protocols using MIACARM guidelines for cellular assays .
- Data Reproducibility : Publish raw datasets (e.g., NMR spectra, inhibition curves) in open-access repositories to enable meta-analyses .
Methodological Recommendations
- Structural Analysis : Combine X-ray crystallography (for crystalline forms) and computational modeling (DFT calculations) to predict interaction sites .
- In Vivo Studies : Use isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic fate in animal models, ensuring compliance with ethical guidelines for deuterium use .
- Troubleshooting : If unexpected cytotoxicity arises, test for off-target effects via transcriptomic profiling (RNA-seq) or competitive binding assays with related amino acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
